REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[O:3][CH:2]1[C:10]([NH2:12])=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].O>O1CCCC1>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[O:3][CH:2]1[CH2:10][NH2:12] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
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5.44 g
|
Type
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reactant
|
Smiles
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O1C(OC2=C1C=CC=C2)C(=O)N
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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39.5 mL
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Type
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reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The reaction was stirred at room temperature for 24 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to destroy the excess LAH
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Type
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ADDITION
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Details
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Aqueous sodium hydroxide (3.0 M, 100 mL) was added
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Type
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EXTRACTION
|
Details
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the solution was extracted with ethyl acetate (3×100 mL)
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Type
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WASH
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Details
|
The combined organic solution was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
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Smiles
|
O1C(OC2=C1C=CC=C2)CN
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |